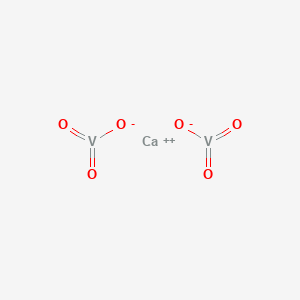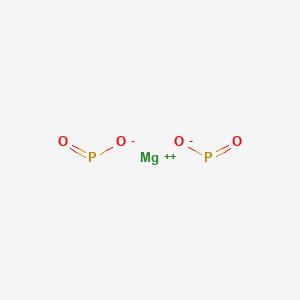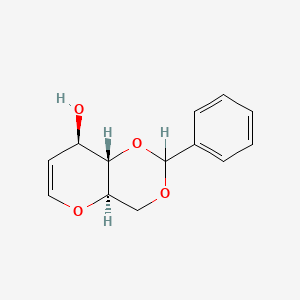
4,6-O-Benzylidene-D-glucal
Overview
Description
4,6-O-Benzylidene-D-glucal is an important building block for both solution- and solid-phase synthesis of oligosaccharides . It is an indispensable compound of paramount importance in the biomedical sector, finding diverse applications in the research and development of groundbreaking pharmaceuticals including cancer, diabetes, and inflammation .
Synthesis Analysis
The synthesis of 4,6-O-Benzylidene-D-glucal involves the reaction of freshly distilled benzaldehyde with D-glucal in the presence of anhydrous zinc chloride and anhydrous sodium sulfate . This reaction yields 4,6-O-Benzylidene-D-glucal in a 30% yield .
Molecular Structure Analysis
The molecular formula of 4,6-O-Benzylidene-D-glucal is C13H14O4 . The average mass is 234.25 Da .
Chemical Reactions Analysis
The reaction of commercial methyllithium with methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside produces the C2-methylated 1,2-unsaturated compound 4,6-O-benzylidene-1,2-didehydro-1,2-dideoxy-2-methyl-α-D-ribo-hexopyranose .
Physical And Chemical Properties Analysis
The physical state of 4,6-O-Benzylidene-D-glucal is solid . It has a predicted melting point of 110.32°C and a predicted boiling point of approximately 420.9°C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 .
Scientific Research Applications
Synthesis of Oligosaccharides
4,6-O-Benzylidene-D-glucal is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (monosaccharides) and play crucial roles in various biological processes.
Biomedical Research
This compound is of paramount importance in the biomedical sector, finding diverse applications in the research and development of groundbreaking pharmaceuticals .
Cancer Research
In the field of cancer research, 4,6-O-Benzylidene-D-glucal is used in the development of novel therapeutic agents . Its unique chemical structure allows it to interact with various biological targets, potentially leading to new treatments for cancer.
Diabetes Research
4,6-O-Benzylidene-D-glucal also finds application in diabetes research . It can be used to synthesize compounds that have the potential to regulate blood sugar levels, providing a promising avenue for the development of new diabetes medications.
Inflammation Research
In inflammation research, 4,6-O-Benzylidene-D-glucal is used to develop compounds that can modulate the body’s inflammatory response . This can lead to the development of new drugs for treating conditions characterized by chronic inflammation.
Chemical Synthesis
The compound is used in chemical synthesis, particularly in the preparation of other complex molecules . Its unique structure makes it a valuable starting material in various synthetic routes.
Mechanism of Action
Target of Action
4,6-O-Benzylidene-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten monosaccharides (simple sugars) and play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection, and inflammation.
Mode of Action
It is known to be an important intermediate in the preparation of various sugars . It is used in the synthesis of oligosaccharides, which involves the formation of glycosidic bonds between monosaccharide units. The benzylidene protecting group in the compound plays a crucial role in these reactions, preventing unwanted side reactions and ensuring the correct stereochemistry of the final product.
Biochemical Pathways
4,6-O-Benzylidene-D-glucal is involved in the biochemical pathways related to the synthesis of oligosaccharides . These pathways are complex and involve multiple enzymatic reactions. The resulting oligosaccharides can affect various downstream processes, depending on their specific structures and the cells in which they are present.
Result of Action
The primary result of the action of 4,6-O-Benzylidene-D-glucal is the production of oligosaccharides . These oligosaccharides can have various effects at the molecular and cellular levels, depending on their specific structures. They can serve as energy sources, signaling molecules, or structural components of cells.
Safety and Hazards
4,6-O-Benzylidene-D-glucal is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .
Future Directions
properties
IUPAC Name |
(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDUTBYCCVWPLD-FKJOKYEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H](C=CO2)O)OC(O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-O-Benzylidene-D-glucal | |
CAS RN |
63598-36-7, 14125-70-3 | |
| Record name | 4,6-O-Benzylidene-D-glucal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14125-70-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of the 4,6-O-benzylidene protecting group in reactions involving D-glucal derivatives?
A: The 4,6-O-benzylidene group plays a crucial role in influencing the stereoselectivity of reactions involving D-glucal derivatives. For instance, chlorination of 3-O-acetyl- and 3-deoxy-4,6-O-benzylidene-D-glucal occurs predominantly from the β-side, leading to the selective formation of β-D-manno and β-D-arabino adducts, respectively []. This contrasts with the results observed with peracetylated or perbenzylated D-glucal derivatives, highlighting the significant influence of the 4,6-O-benzylidene group on reaction outcomes.
Q2: How can 4,6-O-benzylidene-D-glucal be synthesized?
A: 4,6-O-Benzylidene-D-glucal can be prepared by reacting D-glucal with benzaldehyde []. This straightforward method highlights the accessibility of this important carbohydrate derivative for further synthetic applications.
Q3: Can 4,6-O-benzylidene-D-glucal undergo epimerization, and if so, what catalysts are effective?
A: Yes, 4,6-O-benzylidene-D-glucal can undergo epimerization at the allylic alcohol position. Cyclopentadienylruthenium catalysts, such as catalyst 1, have been shown to effectively mediate this epimerization in toluene, establishing an equilibrium with the corresponding D-allal epimer []. This epimerization strategy holds promise for developing new synthetic routes to various carbohydrate derivatives.
Q4: What are the potential applications of 4,6-O-benzylidene-D-glucal in the synthesis of complex molecules?
A: 4,6-O-Benzylidene-D-glucal serves as a versatile building block in carbohydrate chemistry. It can be employed in various reactions, including additions to the double bond and modifications at the C-3 position. For instance, the chromous chloride-promoted addition of N-chloroamides to 3-O-acetyl-4,6-O-benzylidene-D-glucal, followed by solvolysis, provides a route to 2-amino-glucopyranosides []. This example illustrates the potential of this derivative in synthesizing biologically relevant aminosugars.
Q5: What structural information about a 4,6-O-benzylidene-D-glucal derivative is revealed by X-ray crystallography?
A: X-ray crystallography of 1-O-benzoyl-4,6-O-benzylidene-2-deoxy-3-O-methyl-α-D-arabino-hexopyranose, a derivative of 4,6-O-benzylidene-D-glucal, confirmed its structure and provided detailed insights into its three-dimensional conformation []. This information is valuable for understanding the reactivity and potential biological activities of such carbohydrate derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



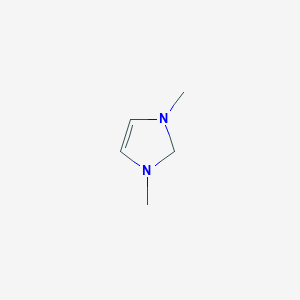


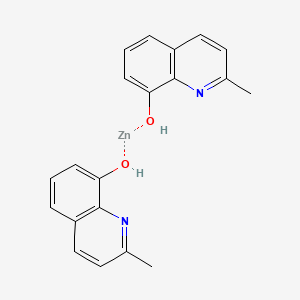
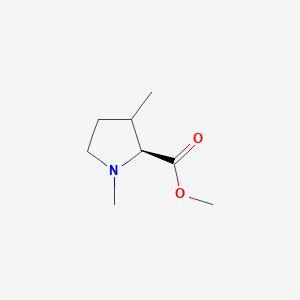

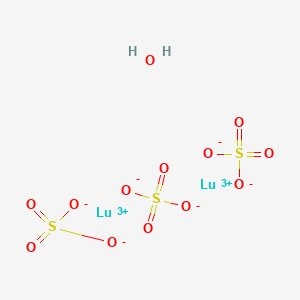
![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)
